molecular formula C10H9ClN2O B1628072 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 862588-62-3

5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1628072
CAS RN: 862588-62-3
M. Wt: 208.64 g/mol
InChI Key: IGDZNVNGUGOWNM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolone ring attached to a 4-chlorophenyl group. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Pyrazolones are known to undergo a variety of chemical reactions, including condensation, substitution, and redox reactions . The presence of the 4-chlorophenyl group may also influence the compound’s reactivity.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one, as part of the chromone derivatives family, has been studied for its potential antioxidant properties. Chromones are known to possess significant physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, which are believed to be related to their antioxidant capabilities. These properties allow chromones to neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell damage that leads to various diseases. The radical scavenging activity of chromones is attributed to specific structural features such as the double bond, a carbonyl group, and certain hydroxyl groups, which are crucial for their effectiveness in neutralizing free radicals (Yadav et al., 2014).

Environmental Impact and Degradation

Research on chlorophenols, to which 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one is structurally related, has highlighted their presence in the environment, primarily due to industrial and agricultural activities. Chlorophenols are recognized for their role as precursors in the formation of dioxins during chemical processes, including incineration. Understanding the environmental impact and pathways of degradation for such compounds is essential for assessing their potential ecological risks and designing strategies for their management and remediation (Peng et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it to minimize potential risks .

Future Directions

Given the wide range of biological activities exhibited by pyrazolone derivatives, this compound could potentially be of interest in various fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDZNVNGUGOWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569018
Record name 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS RN

862588-62-3, 173409-31-9
Record name 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

71.2 g (1.55 mol) of methylhydrazine were added dropwise over the course of40 minutes to a suspension of 267 g (1.19 mol) of ethyl 4-chlorobenzoylacetate in 1.5 1 of acetic acid, the temperature rising to 50° C. The reaction solution was stirred at 100° C. for 2 hours and cooled, and then about 1.5 1 each of ether and water were added.The precipitate formed (66.5 g) was filtered off and washed with petroleum ether/ether (1:1). The organic phase was washed four times with saturated sodium hydrogen carbonate solution and concentrated, and the residue was taken up in water. Once again the precipitate formed was filtered off and washed with petroleum ether/ether (1:1). Overall yield: 171 g; m.p. 189° C.
Name
methylhydrazine
Quantity
71.2 g
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reactant
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267 g
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one

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